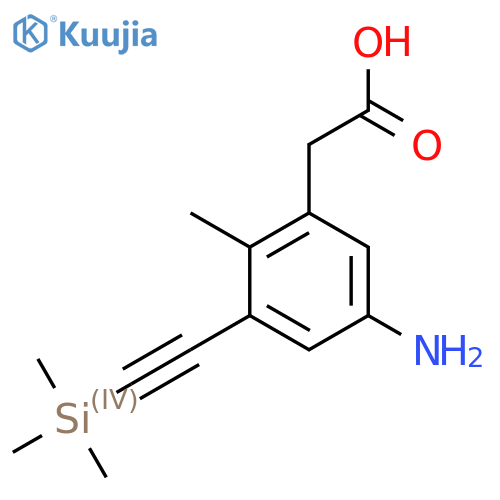

Cas no 2418733-08-9 (2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acid)

2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-26626939

- 2-{5-amino-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}acetic acid

- 2418733-08-9

- 2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acid

-

- インチ: 1S/C14H19NO2Si/c1-10-11(5-6-18(2,3)4)7-13(15)8-12(10)9-14(16)17/h7-8H,9,15H2,1-4H3,(H,16,17)

- InChIKey: BXUHXDDCFHWKCP-UHFFFAOYSA-N

- ほほえんだ: [Si](C#CC1=CC(=CC(CC(=O)O)=C1C)N)(C)(C)C

計算された属性

- せいみつぶんしりょう: 261.118505383g/mol

- どういたいしつりょう: 261.118505383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26626939-1g |

2-{5-amino-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}acetic acid |

2418733-08-9 | 1g |

$0.0 | 2023-09-12 | ||

| Enamine | EN300-26626939-1.0g |

2-{5-amino-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}acetic acid |

2418733-08-9 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acid 関連文献

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acidに関する追加情報

Compound CAS No. 2418733-08-9: 2-{5-amino-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}acetic Acid

The compound 2-{5-amino-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}acetic acid, identified by the CAS registry number 2418733-08-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic acids, characterized by its phenyl ring substituted with an amino group, a methyl group, and a trimethylsilyl ethynyl group, along with an acetic acid moiety. The unique combination of functional groups makes this compound a valuable subject in both academic research and industrial development.

Recent studies have highlighted the importance of silylated compounds in drug design and material science. The presence of the trimethylsilyl (TMS) group in this compound adds stability to the triple bond, making it resistant to oxidation and other environmental factors. This property is particularly advantageous in applications where long-term stability is required, such as in sensors or advanced materials. The amino group on the phenyl ring further enhances the compound's versatility, enabling it to participate in various biochemical reactions and interactions.

The synthesis of 2-{5-amino-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}acetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate the formation of the ethynyl group. These methods not only improve the yield but also ensure high purity, which is critical for downstream applications.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. The acetic acid moiety contributes to its solubility in both aqueous and organic solvents, making it suitable for use in diverse biological systems. Furthermore, the compound's ability to form hydrogen bonds due to the amino and carboxylic acid groups suggests potential applications in drug delivery systems and bioconjugation technologies.

The integration of silylated groups into organic molecules has also been a focus of recent research in analytical chemistry. The TMS group serves as a protective group during synthesis and can be easily removed under specific conditions, providing chemists with greater control over the reaction pathway. This feature is particularly useful in the synthesis of complex molecules where precise functionalization is required.

From an environmental perspective, the stability of CAS No. 2418733-08-9 raises questions about its biodegradability and ecological impact. Initial studies indicate that the compound's resistance to degradation could pose challenges in waste management and disposal. However, ongoing research aims to develop sustainable synthesis methods that minimize environmental footprint while maintaining the compound's desirable properties.

In conclusion, 2-{5-amino-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}acetic acid (CAS No. 2418733-08-9) represents a cutting-edge molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key player in future innovations within chemistry and related fields.

2418733-08-9 (2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acid) 関連製品

- 1782557-65-6((4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine)

- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)

- 1250028-90-0(N-cyclopropyl-2-fluoro-5-methylbenzamide)

- 2229503-72-2(1-(4,4-dimethylcyclohexyl)methyl-N-methylcyclopropan-1-amine)

- 2138209-26-2(Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate)

- 2137609-75-5(Hexane, 1-chloro-2,2,4,4,5-pentamethyl-)

- 1998572-25-0((2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid)

- 954243-55-1(2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide)

- 1804044-23-2(1-Bromo-3-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one)

- 1261647-37-3(Ethyl 2-chloro-5-methoxyphenylacetate)